molecular formula C22H21N3O2S B14936695 5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B14936695
M. Wt: 391.5 g/mol
InChI Key: ULHBBCCLTDXLBP-UHFFFAOYSA-N
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Description

5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents include acids, bases, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-3-methylindole-2-carboxamide
  • N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Uniqueness

The unique combination of the indole and thiazole moieties in 5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-methoxy-3-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-14-17-12-16(27-2)8-9-18(17)25-21(14)22(26)23-11-10-20-24-19(13-28-20)15-6-4-3-5-7-15/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,26)

InChI Key

ULHBBCCLTDXLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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